1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone
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Overview
Description
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone is a complex organic compound characterized by its unique structure, which includes two phthalazine units connected via a biphthalazine linkage
Preparation Methods
The synthesis of 1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
1H,1’H-[2,2’-Biphthalazine]-1,1’,4,4’(3H,3’H)-tetrone is unique compared to other similar compounds due to its distinct biphthalazine linkage. Similar compounds include:
Phthalazine: A simpler structure with one phthalazine unit.
Bipyridine: Contains two pyridine units instead of phthalazine.
Properties
CAS No. |
37749-50-1 |
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Molecular Formula |
C16H10N4O4 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C16H10N4O4/c21-13-9-5-1-3-7-11(9)15(23)19(17-13)20-16(24)12-8-4-2-6-10(12)14(22)18-20/h1-8H,(H,17,21)(H,18,22) |
InChI Key |
FQRDRDFEYWJXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)N3C(=O)C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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